(1R,2S)-Diethyl cyclohexane-1,2-dicarboxylate
Overview
Description
(1R,2S)-Diethyl cyclohexane-1,2-dicarboxylate is an organic compound with the molecular formula C12H20O4. It is a diester derived from cis-1,2-cyclohexanedicarboxylic acid and ethanol. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
(1R,2S)-Diethyl cyclohexane-1,2-dicarboxylate can be synthesized through the esterification of cis-1,2-cyclohexanedicarboxylic acid with ethanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions helps in achieving efficient production.
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-Diethyl cyclohexane-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
Oxidation: cis-1,2-Cyclohexanedicarboxylic acid.
Reduction: Diethyl cis-1,2-cyclohexanedicarbinol.
Substitution: Various substituted esters and amides.
Scientific Research Applications
(1R,2S)-Diethyl cyclohexane-1,2-dicarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the synthesis of biologically active compounds and as a precursor in the development of pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (1R,2S)-Diethyl cyclohexane-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The ester groups in the compound can undergo hydrolysis to release the corresponding acids and alcohols, which can then participate in various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Diethyl trans-1,2-Cyclohexanedicarboxylate: The trans isomer of the compound, which has different stereochemistry and potentially different reactivity.
Dimethyl cis-1,2-Cyclohexanedicarboxylate: A similar compound with methyl ester groups instead of ethyl ester groups.
Diethyl 1,2-Cyclohexanedicarboxylate: A general term that includes both cis and trans isomers.
Uniqueness
(1R,2S)-Diethyl cyclohexane-1,2-dicarboxylate is unique due to its specific cis configuration, which can influence its reactivity and interactions with other molecules. This stereochemistry can lead to different physical and chemical properties compared to its trans isomer and other similar compounds.
Properties
IUPAC Name |
diethyl (1R,2S)-cyclohexane-1,2-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O4/c1-3-15-11(13)9-7-5-6-8-10(9)12(14)16-4-2/h9-10H,3-8H2,1-2H3/t9-,10+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTUZDYWYNQDJKR-AOOOYVTPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCCC1C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CCCC[C@@H]1C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80484021 | |
Record name | AG-E-23039 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80484021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17351-07-4 | |
Record name | AG-E-23039 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80484021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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